Tributyltin cyclohexanecarboxylate

CAS No.: 2669-35-4

Cat. No.: VC16119998

Molecular Formula: C19H38O2Sn

Molecular Weight: 417.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2669-35-4 |

|---|---|

| Molecular Formula | C19H38O2Sn |

| Molecular Weight | 417.2 g/mol |

| IUPAC Name | tributylstannyl cyclohexanecarboxylate |

| Standard InChI | InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

| Standard InChI Key | WLTLHQPSODSFJU-UHFFFAOYSA-M |

| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OC(=O)C1CCCCC1 |

Introduction

Chemical Identity and Structural Characteristics

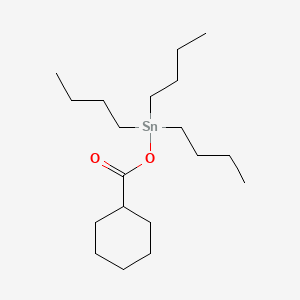

Tributyltin cyclohexanecarboxylate (CAS: 2669-35-4) is an organotin compound with the molecular formula C₁₉H₃₈O₂Sn and a molecular weight of 417.26 g/mol . Structurally, it consists of a central tin atom bonded to three butyl groups and a cyclohexanecarboxylate group (Figure 1). The compound is classified under the broader category of tributyltin (TBT) derivatives, which are known for their biocidal properties and environmental persistence .

Key Synonyms:

-

Cyclohexanecarboxylic acid, tributylstannyl ester

-

((Cyclohexylcarbonyl)oxy)tributylstannane

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 310.3°C at 760 mmHg | |

| Log K<sub>ow</sub> | 3.19–3.84 (estimated) | |

| Water Solubility | Low (typical of TBT compounds) | |

| Storage Conditions | Sealed in dry, room temperature |

Synthesis and Reactivity

Tributyltin cyclohexanecarboxylate is synthesized via esterification reactions between tributyltin hydroxide and cyclohexanecarboxylic acid. Recent studies highlight its role in radical-mediated transformations:

-

Hydrogenation Reactions: Reacts with tributyltin hydride (HSn(n-Bu)₃) to yield hydrogenated products, showcasing selectivity at the ipso-carbon of the five-membered ring .

-

Decarboxylative Halogenation: Barton and co-workers demonstrated its utility in generating alkyl halides via free radical pathways .

Mechanistic Insight:

The compound’s reactivity is governed by its open-shell singlet diradical character, with spin density distribution dictating site selectivity . Theoretical calculations confirm that steric hindrance and electronic factors balance to control reaction outcomes .

Applications in Industrial and Research Contexts

Biocidal Uses

Historically, TBT compounds were widely used in antifouling paints for marine vessels . Though banned due to environmental toxicity, tributyltin cyclohexanecarboxylate may still serve niche roles in:

-

PVC Stabilization: As a heat stabilizer in polymer production .

-

Catalysis: Facilitating radical reactions in organic synthesis .

Laboratory Research

-

Radical Initiation: Employed with azo compounds (e.g., AIBN) for C–C bond formation .

-

Material Science: Functionalized derivatives are explored for electronic applications due to ambipolar charge transport .

Toxicity and Health Hazards

Acute and Chronic Effects

-

Acute Toxicity: LD₅₀ (intravenous, mouse) = 18 mg/kg . Symptoms include neurotoxicity and respiratory paralysis .

-

Reproductive Toxicity: Classified as Category 1B under EU regulations, indicating potential harm to fertility and fetal development .

Table 2: Occupational Exposure Limits

| Agency | Exposure Limit (Sn) | Basis |

|---|---|---|

| OSHA | 0.1 mg/m³ (TWA) | General Industry |

| ACGIH | 0.1 mg/m³ (TWA) | Threshold Limit Value |

Environmental Impact

-

Bioaccumulation: High lipid solubility leads to biomagnification in marine ecosystems .

-

Ecotoxicity: LC₅₀ (rainbow trout) = 0.0029 mg/L, highlighting extreme aquatic toxicity .

Regulatory Status and Mitigation Strategies

Global Regulations

-

Marine Ban: Prohibited in antifouling paints under the International Maritime Organization’s 2008 convention .

-

Restricted Use: Permitted only in closed-loop industrial systems to prevent environmental release .

Future Perspectives

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume